molecular formula C41H50Cl3N11O6S2 B1197019 Cardiotensin CAS No. 75934-75-7

Cardiotensin

Cat. No.: B1197019
CAS No.: 75934-75-7
M. Wt: 963.4 g/mol
InChI Key: KREKTYXLRXLLNX-UHFFFAOYSA-N
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Description

Cardiotensin, also known as this compound, is a useful research compound. Its molecular formula is C41H50Cl3N11O6S2 and its molecular weight is 963.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

Recent studies have highlighted the diverse pharmacological activities of cardiotensin:

  • Cardiovascular Applications : this compound is extensively used in managing cardiovascular diseases. Angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme inhibitors (ACE inhibitors) are standard treatments for hypertension and heart failure. These medications help reduce morbidity and mortality associated with cardiovascular diseases by blocking the effects of angiotensin II .
  • Neuroprotection : Emerging research indicates that this compound may have neuroprotective effects, potentially benefiting conditions such as stroke and neurodegenerative diseases. Studies suggest that angiotensin II can influence neuronal survival and repair mechanisms .
  • Anti-tumor Effects : this compound has been investigated for its anti-tumor properties. It appears to modulate tumor growth and metastasis through various molecular pathways, making it a candidate for cancer therapies .
  • Immunomodulation : The compound has been shown to play a role in immune regulation, influencing inflammatory responses that are critical in various diseases, including autoimmune disorders .

Clinical Applications

Clinical evidence supports the use of this compound-related compounds in several therapeutic contexts:

  • Hypertension Management : Clinical trials have demonstrated that ACE inhibitors significantly lower blood pressure and reduce cardiovascular events. ARBs have also shown favorable outcomes with fewer side effects compared to ACE inhibitors .
  • Heart Failure Treatment : this compound's role in heart failure management is well-documented. Medications targeting the RAS can improve cardiac output and reduce hospitalizations related to heart failure exacerbations .
  • Diabetes Prevention : Some studies indicate that this compound-related therapies may contribute to diabetes prevention by improving insulin sensitivity and reducing cardiovascular risk factors associated with diabetes .

Clinical Study on Hypertension Treatment

A clinical study evaluated the efficacy of a combination product containing this compound for treating hypertension. Results indicated significant reductions in systolic and diastolic blood pressure among participants, reinforcing this compound's role in managing hypertension effectively .

Neuroprotective Effects

In a study assessing stroke recovery, patients treated with angiotensin II receptor blockers showed improved neurological outcomes compared to those receiving standard care. This suggests potential neuroprotective benefits of this compound-related therapies in post-stroke recovery .

Comparative Table of this compound Applications

Application AreaDescriptionKey Findings
Cardiovascular HealthManagement of hypertension and heart failureSignificant reduction in cardiovascular events with ACE inhibitors
NeuroprotectionPotential benefits in stroke recoveryImproved outcomes with angiotensin II receptor blockers
Anti-tumorModulation of tumor growthEvidence of reduced metastasis in certain cancers
ImmunomodulationRegulation of inflammatory responsesPositive effects observed in autoimmune conditions

Properties

CAS No.

75934-75-7

Molecular Formula

C41H50Cl3N11O6S2

Molecular Weight

963.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;6-phenylpteridine-2,4,7-triamine;hydrochloride

InChI

InChI=1S/C15H16ClN3O4S2.C14H22ClNO2.C12H11N7.ClH/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9;/h2-9,15,18-19H,1H3,(H2,17,20,21);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19);1H

InChI Key

KREKTYXLRXLLNX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N.Cl

Synonyms

emetizide - bupranolol - triamterene
bemetizide, bupranolol, triamterene drug combination
Cardiotensin

Origin of Product

United States

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